Epinephrine bitartrate

Pharmaceutical analysis Solid-state stability Compendial specifications

Epinephrine bitartrate (C₉H₁₃NO₃·C₄H₆O₆; MW 333.29) is the official USP/BP reference standard salt of the endogenous catecholamine epinephrine, recognized as a pharmaceutical primary standard. It functions as a nonselective adrenergic receptor agonist and is widely employed as a vasoconstrictor in local anesthetic injections and as an active ingredient in ophthalmic solutions for open-angle glaucoma.

Molecular Formula C13H19NO9
Molecular Weight 333.29 g/mol
Cat. No. B7838664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEpinephrine bitartrate
Molecular FormulaC13H19NO9
Molecular Weight333.29 g/mol
Structural Identifiers
SMILESCNCC(C1=CC(=C(C=C1)O)O)O.C(C(C(=O)O)O)(C(=O)O)O
InChIInChI=1S/C9H13NO3.C4H6O6/c1-10-5-9(13)6-2-3-7(11)8(12)4-6;5-1(3(7)8)2(6)4(9)10/h2-4,9-13H,5H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)
InChIKeyYLXIPWWIOISBDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Epinephrine Bitartrate Compendial Standards and Procurement-Relevant Physicochemical Profile


Epinephrine bitartrate (C₉H₁₃NO₃·C₄H₆O₆; MW 333.29) is the official USP/BP reference standard salt of the endogenous catecholamine epinephrine, recognized as a pharmaceutical primary standard [1]. It functions as a nonselective adrenergic receptor agonist and is widely employed as a vasoconstrictor in local anesthetic injections and as an active ingredient in ophthalmic solutions for open-angle glaucoma . The USP monograph defines its assay range (97.0–102.0% on dried basis), specific rotation (−50° to −53.5°), loss on drying (≤0.5%), melting range (147–152°C with decomposition), and limit of adrenalone (absorptivity ≤0.2 at 310 nm) [1]. Its primary differentiation from alternative epinephrine forms lies in its well-characterized solid-state stability, defined pH profile in buffered ophthalmic solutions, and compendial acceptance criteria that directly impact formulation consistency and regulatory compliance.

Why Epinephrine Salts Cannot Be Interchanged: Physicochemical and Formulation-Based Differentiation


Although epinephrine bitartrate, epinephrine hydrochloride, and epinephryl borate share the same active pharmacophore, their salt-specific physicochemical properties preclude simple substitution in finished dosage forms. The bitartrate salt yields a 1% aqueous solution pH of 2.8–4.0 [1], while epinephrine hydrochloride injection exhibits a broader pH range of 2.5–5.0 [2], and the borate complex can be buffered to physiological pH [3]. These pH differences directly influence ocular tolerability—epinephrine bitartrate has been associated with more pronounced stinging upon instillation compared to the hydrochloride and borate forms [3]. Additionally, compendial loss-on-drying specifications differ substantially between the bitartrate salt (≤0.5%) and the free base (≤2.0%), reflecting distinct hygroscopicity profiles that affect solid-state storage stability and weighing accuracy during pharmaceutical compounding [1][4]. Such formulation-critical parameters demonstrate that the choice of epinephrine salt is not merely a preference but a functional determinant of product performance, patient acceptability, and analytical reproducibility.

Quantitative Differentiation Evidence for Epinephrine Bitartrate Versus Closest Analogs


Loss on Drying: Epinephrine Bitartrate Exhibits 4-Fold Lower Hygroscopicity Than Free Base

Epinephrine bitartrate demonstrates a substantially lower loss-on-drying specification compared to epinephrine free base, indicating superior resistance to moisture uptake. Per USP monographs, the bitartrate salt loses not more than 0.5% of its weight after drying in vacuum over silica gel for 3 hours [1], whereas the free base loses not more than 2.0% after 18 hours under the same conditions [2].

Pharmaceutical analysis Solid-state stability Compendial specifications

Ophthalmic Solution pH: Tighter Specification Window for Epinephrine Bitartrate vs. Hydrochloride Ophthalmic Solution

The USP compendial pH specification for Epinephrine Bitartrate Ophthalmic Solution is 3.0–3.8 [1], while the corresponding Epinephrine Ophthalmic Solution prepared with hydrochloric acid is specified at pH 2.2–4.5 [2]. The bitartrate formulation operates within a span of 0.8 pH units versus 2.3 pH units for the hydrochloride-based solution, representing an approximately 3-fold tighter control window.

Ophthalmic formulation pH specification Ocular tolerability

Compendial Assay Range: Epinephrine Bitartrate Permits a Broader Acceptance Criterion Than Free Base

The USP assay acceptance range for epinephrine bitartrate is 97.0–102.0% of C₉H₁₃NO₃·C₄H₆O₆ calculated on the dried basis [1], whereas epinephrine free base is specified at 97.0–100.5% of C₉H₁₃NO₃ [2]. The bitartrate salt thus allows a 5.0 percentage-point span versus 3.5 points for the base, with the upper limit extending to 102.0% compared to 100.5%.

Assay specification Quality control Pharmacopeial compliance

Intraocular Pressure Reduction: Therapeutic Equivalence Confirmed Across Epinephrine Salt Forms

In a controlled clinical study comparing four epinephrine preparations, topical epinephrine bitartrate 2% (Epitrate), epinephrine hydrochloride 2% (Glaucon), epinephrine borate 1% (Eppy), and preservative-free epinephrine bitartrate 2% produced no statistically significant differences in intraocular pressure reduction or outflow facility improvement in either normal or glaucomatous human eyes [1]. All salt forms demonstrated equivalent efficacy for the primary therapeutic endpoint.

Glaucoma therapy Intraocular pressure Clinical equivalence

Patient Tolerability: Epinephrine Bitartrate Associated with Greater Ocular Stinging Than Hydrochloride or Borate Salts

Clinical experience reported in the ophthalmic literature indicates that epinephrine bitartrate solutions produce more severe stinging upon instillation compared to epinephrine hydrochloride or epinephryl borate formulations [1]. The increased discomfort is attributed to the lower pH of bitartrate solutions [1]. Epinephryl borate, buffered to a physiological pH range, produces the least stinging, while hydrochloride occupies an intermediate position [1]. Quantitative pH data support this rank order: bitartrate ophthalmic solution pH 3.0–3.8 [2], whereas epinephryl borate solutions range from pH 5.5–7.6 [3].

Ocular tolerability Patient acceptability Salt form selection

Procurement-Driven Application Scenarios for Epinephrine Bitartrate Based on Quantitative Differentiation Evidence


Solid Oral or Lyophilized Formulation Development: Leveraging Low Hygroscopicity

When developing solid oral dosage forms or lyophilized products requiring epinephrine, epinephrine bitartrate is the preferred salt due to its ≤0.5% loss on drying specification—4-fold lower than the free base [1][2]. This low hygroscopicity ensures minimal moisture absorption during weighing, blending, and encapsulation, reducing batch variability and degradation of the oxidation-sensitive catechol moiety. Procurement teams should specify the bitartrate salt in solid formulations to avoid the weight inaccuracies and stability challenges associated with the more hygroscopic free base.

Ophthalmic Solution Manufacturing: Tighter pH Control for Consistent Patient Tolerability

Epinephrine bitartrate ophthalmic solution, with its compendial pH specification of 3.0–3.8, offers a narrower and more predictable pH window than hydrochloride-based epinephrine ophthalmic solution (pH 2.2–4.5) [3][4]. This tighter control is critical for manufacturers aiming to minimize batch-to-batch variability in ocular tolerability. While bitartrate solutions are intrinsically more acidic and may cause greater stinging than borate formulations, the defined pH range allows formulators to implement precise buffering strategies to balance stability and comfort, making it suitable for preservative-containing multi-dose glaucoma products.

Dental Local Anesthetic Cartridge Formulation: Epinephrine Bitartrate as Standard Vasoconstrictor

Epinephrine bitartrate at 1:200,000 or 1:100,000 (expressed as free base) is the standard vasoconstrictor in dental anesthetic injections containing bupivacaine hydrochloride or articaine hydrochloride . Its established compatibility with amide-type local anesthetics, defined molecular weight (333.3 g/mol), and consistent compendial purity profile (97.0–102.0%) support reproducible pharmacokinetic prolongation of anesthesia. The therapeutic equivalence of epinephrine salts for vasoconstrictor activity means the bitartrate form is selected for its proven regulatory acceptance and integration into USP-monographed combination products such as Bupivacaine Hydrochloride and Epinephrine Injection and Lidocaine Hydrochloride and Epinephrine Injection .

Analytical Reference Standard and Quality Control: Method-Dependent Quantification Requirements

When procuring epinephrine bitartrate as a USP reference standard for analytical quality control, laboratories must recognize that quantification results vary significantly depending on the analytical method selected (volumetric titration vs. HPLC), as demonstrated by Sánchez-Bautista et al. in their USP-43/44 comparison [5]. To ensure inter-laboratory reproducibility and regulatory compliance, procurement specifications should mandate the use of a validated, method-specific reference standard and explicitly state the analytical technique to be employed, thereby avoiding discrepancies in purity determination that could lead to incorrect batch disposition decisions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Epinephrine bitartrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.